3-Bromo-1-isobutyl-1H-pyrazole
Description
3-Bromo-1-isobutyl-1H-pyrazole is a brominated pyrazole derivative featuring an isobutyl group at the 1-position and a bromine atom at the 3-position of the pyrazole ring. Its molecular formula is C₇H₁₀BrN₂, with a molecular weight of 201.08 g/mol. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and materials science, often serving as intermediates in synthesizing bioactive molecules or ligands in coordination chemistry .
The compound’s structure imparts distinct steric and electronic properties due to the electron-withdrawing bromine atom and the bulky isobutyl group.
Properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZMRSJDCPZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by bromination. For instance, the reaction of isobutylhydrazine with 1,3-diketones under acidic conditions forms the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Cycloaddition: Catalysts like copper or palladium are often used to facilitate cycloaddition reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1-isobutyl-1H-pyrazole, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Steric and Electronic Effects
- This compound vs. Cyclopentyl derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes.
This compound vs. 1-Benzyl-3-bromo-1H-pyrazole :
Spectroscopic Data
- While specific NMR/IR data for this compound is unavailable, analogs like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole () show characteristic ¹H NMR signals for bromine-induced deshielding (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .
- The isobutyl group’s protons would resonate near δ 0.9–1.5 ppm (CH₃) and δ 2.0–2.5 ppm (CH₂), similar to alkyl-substituted pyrazoles .
Biological Activity
3-Bromo-1-isobutyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine atom at the 3-position and an isobutyl group at the 1-position. Its molecular formula is CHBrN, and it has a molar mass of approximately 247.09 g/mol. The unique structural features contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and isobutyl group enhance its binding affinity, allowing it to modulate various biochemical pathways. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby influencing metabolic processes.
Biological Activities
Research highlights several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antiparasitic Activity : The compound's structural analogs have demonstrated antiparasitic effects, with some derivatives exhibiting low effective concentrations (EC) in vitro. This suggests that modifications to the pyrazole structure can enhance biological efficacy against parasites .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in biochemical assays aimed at understanding metabolic pathways and drug interactions.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare its activity with similar compounds:
| Compound Name | Activity Type | EC (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Significant activity against bacteria |
| 3-Bromo-1-methyl-1H-pyrazole | Antiparasitic | 0.577 | Lower activity compared to isobutyl |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Enzyme inhibition | TBD | Effective in biochemical assays |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited promising antibacterial activity, with potential for further development as an antimicrobial agent.
Case Study 2: Enzyme Interaction
Another research effort focused on the enzyme inhibition capabilities of this compound. The compound was shown to inhibit specific enzymes involved in metabolic pathways, demonstrating its utility as a tool for studying enzyme function and drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
